Cas no 492-41-1 (L-(-)-Ephedrine)

L-(-)-Ephedrine structure
L-(-)-Ephedrine structure
Product Name:L-(-)-Ephedrine
CAS 번호:492-41-1
MF:C9H13NO
메가와트:151.205622434616
CID:37755
PubChem ID:10297
Update Time:2025-04-18

L-(-)-Ephedrine 화학적 및 물리적 성질

이름 및 식별자

    • L-(-)-Ephedrine
    • (1R,2S)-2-Amino-1-phenyl-1-propanol
    • (1R,2S)-(-)-Norephedrine
    • (1R,2S)-2-amino-1-phenylpropan-1-ol
    • (1R,2S)-Norephedrine
    • ***
    • (-)-Norephedrin
    • (-)-Norephedrine
    • (-)-phenylpropanolamine
    • (1R,2S)-2-amino-1-phenyl-propan-1-ol
    • (1S,2R)-H2NCH(Me)CH(OH)Ph
    • (R,S)-(-)-Norephedrine
    • L-ERYTHRO-(1R,2S)-2-AMINO-1-PHENYLPROPAN-1-OL
    • l-Norephedrine
    • l-Phenylpropanolamine
    • Mydriatin
    • USAF CS-6
    • KBioGR_001385
    • Propadrine
    • (1R,2S)-(-)-Norephedrine, 99%
    • Phenylpropanolamin
    • CHEBI:80680
    • Spectrum2_000016
    • Benzyl alcohol, alpha-(1-aminoethyl)-
    • W-106029
    • Phenylpropanolaminum [INN-Latin]
    • R01BA01
    • (1R,2S)- Norephedrine
    • Spectrum4_000983
    • Phenylfenesin
    • erythro-2-Amino-1-phenyl-1-propanol
    • 4-13-00-01875 (Beilstein Handbook Reference)
    • dl-Phenylpropanolamine
    • dl-alpha-(1-Aminoethyl)benzyl alcohol
    • Phenylpropanolamine (INN)
    • DB00397
    • PHENYLPROPANOLAMINE [MART.]
    • (1R,2S)-PHENYLPROPANOLAMINE
    • Phenylpropanolaminum (INN-Latin)
    • N0608
    • EINECS 207-755-7
    • Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,S*)]-
    • PHENYLPROPANOLAMINE [WHO-DD]
    • Benzenemethanol, .alpha.-[(1S)-1-aminoethyl]-, (.alpha.R)-
    • SCHEMBL152038
    • KBio3_001778
    • NSC17704
    • NSC 9920
    • NSC 17704
    • UNII-57B9YG5Y1E
    • D08368
    • 1-Propanol, 2-amino-1-phenyl-, (-)-
    • SELEGILINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • Benzenemethanol, .alpha.-((1S)-1-aminoethyl)-, (.alpha.R)-
    • InChI=1/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s
    • (R-(R*,S*))-alpha-(1-Aminoethyl)benzyl alcohol
    • (1R,2S)-(-)-Phenylpropanolamine
    • 33RU150WUN
    • beta-hydroxyamphetamine
    • PHENYLPROPANOLAMINE (MART.)
    • NSC-9920
    • Spectrum3_000889
    • Phenylpropanolamina (INN-Spanish)
    • (+/-)-Norephedrine
    • Phenylpropanolamine [INN:BAN]
    • NSC-17704
    • dl-1-Phenyl-2-aminopropanol-1(ChemID)
    • Phenylpropanolamina
    • KBio2_001583
    • CHEMBL136560
    • DTXCID10820534
    • PDSP2_001333
    • 1-norephedrine
    • SR-05000001534-1
    • PHENYLPROPANOLAMINE [INN]
    • KBio2_006719
    • dl-alpha-Hydroxy-beta-aminopropylbenzene
    • Phenylpropanolamine1534
    • UNII-33RU150WUN
    • PHENYLPROPANOLAMINE [MI]
    • Benzyl alcohol, alpha-(1-aminoethyl)-, (-)-
    • PPA [Nasal Decongestant]
    • AKOS015891206
    • SR-05000001534-2
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-
    • phenylpropanolamine
    • (+-)-Norephedrin
    • 14838-15-4
    • (-)-ERYTHRO-2-AMINO-2-METHYL-1-PHENYLETHANOL
    • dl-1-Phenyl-2-aminopropanol-1
    • EINECS 211-850-9
    • 1-Propanol, 2-amino-1-phenyl-
    • Benzenemethanol, alpha-((1S)-1-aminoethyl)-, (alphaR)-
    • Phenylpropanolaminum
    • Spectrum5_001156
    • EINECS 238-900-2
    • C07911
    • SR-05000001534
    • KBioSS_001583
    • Mucron
    • erythro-(1R,2S)-Norephedrine
    • 1-(-)-ephedrine
    • PHENYLPROPANOLAMINE, (-)-
    • (1R, 2S)-(-)- norephedrine
    • (R*,S*)-(+-)-alpha-(1-Aminoethyl)benzenemethanol
    • dl-2-Amino-1-hydroxy-1-phenylpropane(ChemID)
    • 492-41-1
    • HMS2090P12
    • Phenylpropanolamina [INN-Spanish]
    • Benzyl alcohol,.alpha.-(1-aminoethyl)-
    • PDSP1_001349
    • 57B9YG5Y1E
    • Spectrum_001103
    • (1s,2r)-2-hydroxy-2-phenyl-1-methyl-1-aminoethane
    • (1r, 2s)-(-)-norephedrine
    • Q26840801
    • (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol(ChemID)
    • Super Odrinex
    • Rhindecon
    • PHENYLPROPANOLAMINE [VANDF]
    • PPA (Nasal Decongestant)
    • PHENYLPROPANOLAMINE [HSDB]
    • SPBio_000051
    • PHENYLPROPANOLAMINE, L-
    • Phenylpropanolamine (VAN)
    • (1R,2S)-(-)-2-Amino-1-phenyl-1-propanol
    • BENZENEMETHANOL, alpha-(1-AMINOETHYL)-, (R*,S*)-, (+/-)
    • Fansia
    • WLN: ZY1&YQR -L
    • 1S,2R-PHENYLPROPANOLAMINE HYDROCHLORIDE
    • KBio2_004151
    • Fansia (TN)
    • DTXSID4023466
    • AB01275538-01
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-(+-)-
    • BENZENEMETHANOL, .ALPHA.-(1-AMINOETHYL)-, (R*,S*)-, (+/-)-
    • Fenilpropanolamina [Italian]
    • Fenilpropanolamina
    • HSDB 6485
    • DTXSID10889348
    • (+-)-Norephedrine
    • Rinexin
    • NOREPHEDRINE, (-)-
    • (+-)-Phenylpropanolamine
    • CCG-214826
    • Benzyl alcohol, alpha-(1-aminoethyl)-(ChemID)
    • dl-2-Amino-1-hydroxy-1-phenylpropane
    • PPA(ChemID)
    • Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaS)-rel-
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R-(R*,S*))-
    • (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol
    • BRN 3196918
    • (+/-)-Phenylpropanolamine
    • (R*,S*)-(+/-)-alpha-(1-Aminoethyl)benzenemethanol
    • 238-900-2
    • MDL: MFCD00008079
    • 인치: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1
    • InChIKey: DLNKOYKMWOXYQA-CBAPKCEASA-N
    • 미소: O[C@H](C1C=CC=CC=1)[C@H](C)N

계산된 속성

  • 정밀분자량: 151.10000
  • 동위원소 질량: 151.099714038g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 110
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 46.2Ų

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.0406 (rough estimate)
  • 융해점: 51-53 ºC
  • 비등점: 273.23°C (rough estimate)
  • 플래시 포인트: >230 °F
  • 굴절률: 1.5380 (estimate)
  • 안정성: Stable. Incompatible with strong oxidizing agents. May discolour on exposure to light.
  • PSA: 46.25000
  • LogP: 1.76750
  • 산도 계수(pKa): 9.958(at 10℃)
  • 비선광도: -41 º (c=7, 1M HCl)
  • 용해성: 미확정

L-(-)-Ephedrine 보안 정보

  • 피해 선언: Harmful
  • WGK 독일:3
  • 위험 범주 코드: R22;R36/37/38
  • 보안 지침: S26
  • 포카표 F사이즈:3-8-10
  • RTECS 번호:RC2275000
  • 위험물 표지: Xn
  • 보안 용어:S26
  • 위험 용어:R22; R36/37/38

L-(-)-Ephedrine 세관 데이터

  • 세관 번호:2939440000
  • 세관 데이터:

    ?? ?? ??:

    2939440000

L-(-)-Ephedrine 합성 방법

L-(-)-Ephedrine 관련 문헌

추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.